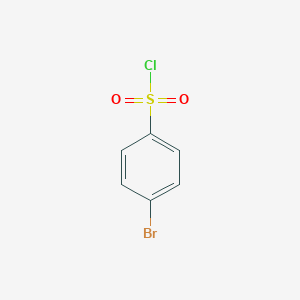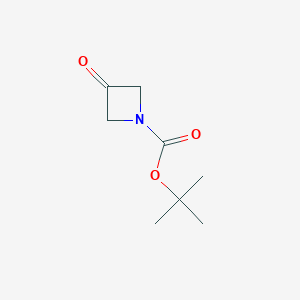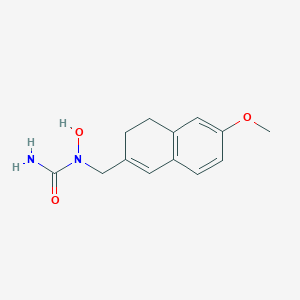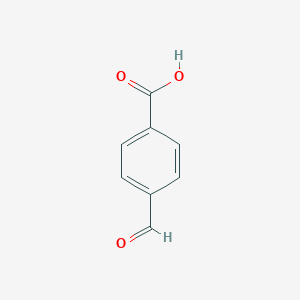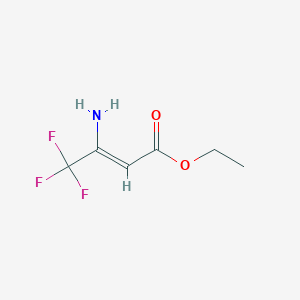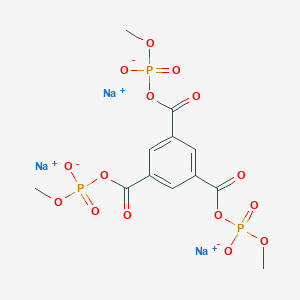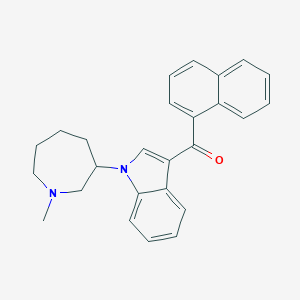
(S)-(-)-Propranolol hydrochloride
Übersicht
Beschreibung
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility . Propranolol is a non-selective beta blocker often used in the treatment of hypertension, anxiety, and certain types of tremors.
Molecular Structure Analysis
The molecular structure of a hydrochloride is determined by the organic base it is derived from and the addition of a hydrogen and chlorine atom from the hydrochloric acid .Chemical Reactions Analysis
The formation of a hydrochloride involves a reaction between an organic base and hydrochloric acid . The exact reactions would depend on the specific organic base used.Physical And Chemical Properties Analysis
The physical and chemical properties of a hydrochloride would depend on the specific organic base it is derived from. Generally, hydrochlorides are white, crystalline solids that are highly soluble in water .Wissenschaftliche Forschungsanwendungen
Treatment of Infantile Hemangiomas
- Propranolol hydrochloride has been found effective in treating infantile hemangiomas (IHs), characterized by a decrease in their volume, color, and elevation (Hogeling, Adams, & Wargon, 2011).
- It has been observed to produce drastic involution of infantile hemangiomas, demonstrating superiority over classical therapies like pulsed dye laser and cryosurgery (Kagami et al., 2013).
Pharmacokinetics and Drug Interactions
- Studies on propranolol hydrochloride's pharmacokinetics in the treatment of conditions such as thyrotoxicosis and atrial fibrillation are notable (Robayo, 1976).
- The drug's interaction with other medications, such as paracetamol, has been studied to understand its effect on drug dissolution and plasma drug concentrations (Thejaswini, Gurupadayya, & Koganti, 2015).
Experimental Studies
- Propranolol hydrochloride has been the subject of various experimental studies, including its impact on myocardial infarct volume in animal models (Pierce, Carter, Mcgavran, & Waldhausen, 1973).
- Its enhancement of tumor perfusion and uptake in mouse sarcoma models was also investigated, showing potential applications in oncology research (Bomber, McCready, & Hammersley, 1986).
Analytical and Chemical Studies
- The synthesis and chemical properties of propranolol hydrochloride have been a focus in chemosynthesis research, with studies exploring novel synthesis methods (Qian Jie, 2008).
Formulation Research
- Research has been conducted on the formulation of propranolol hydrochloride into different delivery systems, like mucoadhesive microspheres, for potential use in treating hypertension and cardiac disorders (Patel, Patel, & Raval, 2010).
Enantiospecific Studies
- The enantiospecific effects of propranolol hydrochloride, particularly its enantiomers, have been studied, revealing differences in their biological activity and implications for clinical use (Yang, Wang, Zhou, & Yang, 2015).
Wirkmechanismus
Biochemical Pathways
The action of (S)-(-)-Propranolol hydrochloride affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway . By blocking beta-adrenergic receptors, it inhibits the usual effects of adrenaline and noradrenaline, such as increased heart rate and blood pressure. This leads to a decrease in cardiac output and a reduction in the release of renin from the kidneys, which in turn affects the renin-angiotensin-aldosterone system, a key regulator of blood pressure .
Pharmacokinetics
The pharmacokinetics of (S)-(-)-Propranolol hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver. It is widely distributed throughout the body due to its high lipid solubility. Propranolol is metabolized primarily by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of (S)-(-)-Propranolol hydrochloride’s action include a reduction in heart rate (negative chronotropic effect) and a decrease in the force of heart muscle contraction (negative inotropic effect). This leads to a decrease in cardiac output and a reduction in blood pressure. Additionally, it can inhibit the release of renin from the kidneys, leading to a decrease in angiotensin II and aldosterone levels, which further helps to lower blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(-)-Propranolol hydrochloride. Factors such as pH can affect the drug’s solubility and stability. Additionally, individual factors, including age, liver function, and the presence of other diseases, can influence the drug’s pharmacokinetics and pharmacodynamics. For instance, liver disease can impair the metabolism of propranolol, leading to increased drug levels in the body .
Eigenschaften
IUPAC Name |
(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873367 | |
| Record name | (S)-Propranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(S)-(-)-Propranolol hydrochloride | |
CAS RN |
4199-10-4, 13071-11-9 | |
| Record name | (S)-Propranolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpropranolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (S)-Propranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOPROPRANOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP6GDU0L78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




